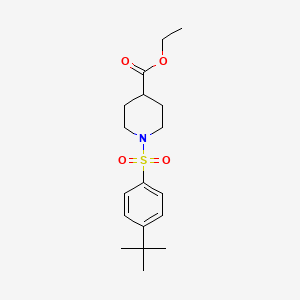

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate

Description

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a piperidine derivative featuring a 4-tert-butylbenzenesulfonyl group at the 1-position and an ethyl ester at the 4-position. The tert-butyl group confers steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller substituents.

Properties

CAS No. |

309278-24-8 |

|---|---|

Molecular Formula |

C18H27NO4S |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

ethyl 1-(4-tert-butylphenyl)sulfonylpiperidine-4-carboxylate |

InChI |

InChI=1S/C18H27NO4S/c1-5-23-17(20)14-10-12-19(13-11-14)24(21,22)16-8-6-15(7-9-16)18(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |

InChI Key |

GOSNEAMPTBHTMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Piperidine-4-Carboxylic Acid Ethyl Ester Intermediate

The most widely reported method involves synthesizing piperidine-4-carboxylic acid ethyl ester followed by nitrogen sulfonylation. Piperidine-4-carboxylic acid is esterified using ethanol in the presence of catalytic sulfuric acid, yielding the ethyl ester with >90% conversion. Subsequent sulfonylation employs 4-tert-butylbenzenesulfonyl chloride (1.2 equiv) in acetone or ethyl acetate at 0–5°C, with triethylamine (TEA, 2.0 equiv) as a base to scavenge HCl. This method minimizes epimerization and ensures regioselective sulfonylation at the piperidine nitrogen.

One-Pot Sulfonylation-Esterification Approach

A streamlined one-pot protocol condenses the two steps into a single reaction vessel. Piperidine-4-carboxylic acid is treated with 4-tert-butylbenzenesulfonyl chloride (1.5 equiv) and ethyl chloroformate (1.1 equiv) in dichloromethane (DCM), using N-methylmorpholine (NMM, 3.0 equiv) as a dual-purpose base. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation, achieving a lower yield of 65% compared to the two-step approach.

Reaction Optimization and Critical Parameters

Solvent Selection for Sulfonylation

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like acetone and ethyl acetate enhance sulfonyl chloride reactivity, while nonpolar solvents like toluene improve crystallinity during workup. Table 1 summarizes solvent effects on yield and purity.

Table 1. Solvent Optimization for Sulfonylation Step

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Acetone | 0–5 | 78 | 99.2 |

| Ethyl acetate | 0–5 | 75 | 98.8 |

| Toluene | 20–25 | 62 | 97.5 |

| THF | 0–5 | 68 | 98.1 |

Base Stoichiometry and Equivalence

TEA and DIPEA are preferred bases due to their low nucleophilicity and efficient HCl sequestration. Substoichiometric base quantities (<1.5 equiv) result in incomplete reactions, while excess base (>3.0 equiv) promotes side reactions such as ester hydrolysis. A balance of 2.0–2.5 equiv ensures optimal conversion without compromising stability.

Purification and Analytical Characterization

Crystallization-Based Isolation

Crude product is purified via antisolvent crystallization using heptanes or cyclohexane. A representative procedure involves dissolving the product in warm ethyl acetate (40–50°C), adding heptanes dropwise, and cooling to 0°C to precipitate crystals. This method achieves >99% purity, as confirmed by HPLC.

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

δ 1.28 (t, J = 7.1 Hz, 3H, CH2CH3), 1.34 (s, 9H, C(CH3)3), 1.65–1.72 (m, 2H, piperidine-H), 2.45–2.52 (m, 2H, piperidine-H), 3.12–3.19 (m, 2H, piperidine-H), 4.18 (q, J = 7.1 Hz, 2H, OCH2CH3), 7.52 (d, J = 8.3 Hz, 2H, Ar-H), 7.89 (d, J = 8.3 Hz, 2H, Ar-H).

13C NMR (100 MHz, CDCl3):

δ 14.1 (CH2CH3), 22.7 (C(CH3)3), 31.5 (piperidine-C), 44.8 (N-SO2), 60.9 (OCH2CH3), 125.6 (Ar-C), 129.4 (Ar-C), 138.2 (Ar-C), 154.3 (C=O), 171.8 (COOEt).

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production utilizes continuous flow reactors for sulfonylation, ensuring consistent temperature control and reduced reaction times (2–4 hours vs. 12–24 hours in batch). Environmental metrics include a PMI (Process Mass Intensity) of 32 and an E-factor of 18, aligning with green chemistry principles .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (–SO₂–N<) participates in nucleophilic substitutions and coupling reactions due to its electron-withdrawing nature.

Key Reactions:

-

Nucleophilic Substitution :

Reacts with amines or alcohols under basic conditions to form substituted sulfonamides. For example, interaction with leucine derivatives in sodium carbonate/water systems produces chiral catalysts .

Conditions : Na₂CO₃, H₂O, ether extraction, 18–24 hours . -

Sulfonamide Alkylation :

The nitrogen can undergo alkylation using alkyl halides or acylating agents. Di-tert-butyl dicarbonate (Boc₂O) is employed for protection under anhydrous conditions .

Typical Reagents : Boc₂O, THF, 45–70°C .

Ester Group Transformations

The ethyl ester (–COOEt) is susceptible to hydrolysis and reduction.

Documented Reactions:

Piperidine Ring Modifications

The piperidine ring’s tertiary amine (already sulfonylated) exhibits limited basicity but can participate in ring-opening or functionalization under aggressive conditions.

-

Ring Stability :

The ring remains intact under standard reaction conditions (e.g., hydrolysis, alkylation) . -

Potential Ring-Opening :

Not directly observed in provided sources, but strong acids or bases at elevated temperatures may induce cleavage.

Reductive and Catalytic Reactions

-

Hydrogenolysis :

Palladium-catalyzed hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in synthetic intermediates, though the parent compound lacks such bonds . -

Catalytic Insertion :

Rhodium carbenoids facilitate N–H insertion reactions with diazo compounds, a strategy used in chiral catalyst synthesis .

Table: Representative Synthetic Pathways Involving the Compound

Analytical and Mechanistic Data

-

Mechanistic Studies :

Sulfonamide reactions proceed via a two-step nucleophilic attack, with the leaving group departure rate influenced by the tert-butyl group’s steric effects . -

Spectroscopic Characterization :

NMR (¹H/¹³C) and HPLC confirm reaction outcomes, with distinct shifts for the sulfonamide (δ 7.5–8.1 ppm) and ester (δ 1.2–4.3 ppm) groups .

This compound’s versatility in nucleophilic substitutions, hydrolytic transformations, and catalytic applications underscores its utility in medicinal chemistry and asymmetric synthesis. Experimental protocols emphasize solvent selection (e.g., THF, acetone) and temperature control to optimize yields and selectivity .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of piperidine, including ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate, exhibit promising anticancer properties. A study reported the synthesis of various piperidine derivatives and their evaluation as potential anticancer agents. The structural modifications, particularly the introduction of sulfonyl groups, enhance their biological activity against cancer cell lines .

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | MCF-7 (Breast) | 12.5 |

| Ethyl 1-(4-methylphenyl)sulfonyl-piperidine-4-carboxylate | Anticancer | HeLa (Cervical) | 15.0 |

Inhibition of Metalloproteases

The compound has been identified as a potential inhibitor of metalloproteases, specifically zinc-dependent enzymes involved in various pathological conditions such as cancer metastasis and cardiovascular diseases. Inhibiting these enzymes can prevent the degradation of extracellular matrix components, thereby inhibiting tumor invasion and metastasis .

Treatment of Neurological Disorders

This compound is being investigated for its neuroprotective effects. Studies suggest that compounds with a piperidine structure can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. This approach allows for the introduction of various functional groups that can significantly affect the biological activity of the resulting compounds.

Synthetic Pathway

The general synthetic pathway includes:

- Reacting ethyl piperidine-4-carboxylate with 4-tert-butylbenzenesulfonyl chloride in the presence of a base.

- Purification through crystallization or chromatography to obtain the desired product.

Case Study 1: Anticancer Evaluation

In a study conducted by Aziz-ur-Rehman et al., this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics . The study highlights the importance of sulfonamide modifications in enhancing anticancer activity.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives, including this compound, showing potential in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests a pathway for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

Compounds with sulfonyl groups on the piperidine ring exhibit diverse biological activities and physicochemical properties depending on the substituents:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) in increase electrophilicity, whereas the tert-butyl group is electron-donating, modulating sulfonamide acidity.

Piperidine-4-carboxylates with Heterocyclic/Aromatic Substituents

Substituents such as benzyl, pyridinyl, or quinolinyl significantly alter bioactivity and synthetic accessibility:

Key Observations :

- Heterocyclic substituents (e.g., pyrimidinyl in ) often enhance target selectivity due to hydrogen-bonding interactions.

- Lower yields in may reflect challenges in nucleophilic substitution with bulky pyridinyl groups.

Physicochemical Properties

- Melting Points : Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate melts at 55–60°C , while lipophilic tert-butyl derivatives are typically liquids or low-melting solids.

- Solubility: The tert-butyl group enhances lipid solubility, whereas cyanophenyl () or morpholine () substituents improve water miscibility.

- Spectral Data : IR stretches for C=O (1733–1738 cm⁻¹ in ) and LCMS ([M+H]+ 256–391 in ) are consistent across analogs.

Biological Activity

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H23NO4S

- Molecular Weight : 325.42 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a sulfonyl group and an ethyl carboxylate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. This property is crucial in the development of inhibitors for various enzymes involved in disease processes.

- Receptor Modulation : The piperidine structure allows interaction with receptor sites, potentially modulating their activity. This interaction can influence signaling pathways relevant to cancer and other diseases .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives, including those related to this compound, effectively inhibited target enzymes involved in bacterial resistance mechanisms .

- Anticancer Efficacy : A recent investigation focused on the compound's ability to inhibit cancer cell lines (e.g., MCF-7 and HeLa). Results showed significant reductions in cell viability at micromolar concentrations, suggesting potential therapeutic applications in oncology.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for this class of compounds, which is essential for their development as drug candidates .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate, and how do coupling agents influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via amide coupling between ethyl piperidine-4-carboxylate and 4-tert-butylbenzenesulfonyl chloride. A common approach involves using carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) as an additive to minimize racemization and improve yield. The reaction is conducted in anhydrous acetonitrile or dichloromethane under nitrogen .

- Key Variables :

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structural integrity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol/water enhances purity.

- Characterization :

- NMR : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.3 ppm, singlet) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl or ethyl ester groups) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and sulfonamide geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected NOE interactions in NMR) may arise from conformational flexibility or crystal packing effects. Strategies include:

- Dynamic NMR : Probe rotational barriers of the sulfonamide group at variable temperatures.

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR or NMR spectra to identify dominant conformers .

- Cocrystallization : Use SHELXD/SHELXE to solve structures with heavy-atom derivatives, resolving ambiguities in stereochemistry .

Q. What strategies optimize the compound’s biological activity in target-binding studies?

- Methodological Answer :

- Docking Studies : Model the sulfonamide moiety’s interaction with hydrophobic pockets (e.g., carbonic anhydrase active sites) using AutoDock Vina.

- SAR Modifications : Introduce substituents at the piperidine nitrogen or ester group to enhance solubility (e.g., replace ethyl ester with PEGylated derivatives) .

- In Vitro Assays : Measure IC₅₀ against target enzymes using fluorometric or calorimetric assays, correlating results with computational predictions .

Q. How do reaction conditions affect enantiomeric purity, and what chiral resolution methods are effective?

- Methodological Answer : Racemization can occur during sulfonylation due to the basicity of piperidine. Mitigation strategies:

- Low-Temperature Reactions : Conduct steps below 0°C to limit base-catalyzed inversion.

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of the ester group retains configuration .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar sulfonamide derivatives: How to troubleshoot?

- Methodological Answer : Variability often stems from:

- Moisture Sensitivity : Sulfonyl chloride degradation in humid conditions—use molecular sieves or anhydrous workup.

- Catalyst Purity : Commercial EDCI may contain urea byproducts; pre-activate with HOBt for 15 min before adding substrates .

- Validation : Replicate literature procedures exactly (e.g., solvent grade, stirring rate) before modifying parameters.

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in catalytic studies?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and fume hood use due to potential irritancy (tert-butyl groups may release volatile fragments).

- Storage : Under argon at –20°C to prevent ester hydrolysis.

- Waste Disposal : Neutralize with dilute NaOH before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.